molecular formula C11H15NO3 B8347590 5-(Diethoxymethyl)picolinaldehyde

5-(Diethoxymethyl)picolinaldehyde

Cat. No.: B8347590
M. Wt: 209.24 g/mol
InChI Key: LZQSRHAKFVEQJB-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)picolinaldehyde is a pyridine-2-carbaldehyde derivative featuring a diethoxymethyl group at the 5-position of the pyridine ring. For instance, alkoxy-substituted picolinaldehydes are often prepared by reacting 5-hydroxypicolinaldehyde with alkyl halides under basic conditions . The diethoxymethyl group likely acts as a protecting group for aldehyde functionalities or modifies electronic properties for applications in coordination chemistry or medicinal chemistry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(diethoxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-3-14-11(15-4-2)9-5-6-10(8-13)12-7-9/h5-8,11H,3-4H2,1-2H3

InChI Key

LZQSRHAKFVEQJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=C(C=C1)C=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural analogs of 5-(Diethoxymethyl)picolinaldehyde, focusing on substituents at the 5-position of the pyridine ring:

Compound Substituent Molecular Weight Key Properties Applications References
This compound Diethoxymethyl (-CH(OEt)₂) ~209.2 g/mol* Electron-donating group; enhances steric bulk; stabilizes aldehyde via acetal formation. Intermediate in organic synthesis, ligand design. N/A
5-(Propargyloxy)picolinaldehyde Propargyloxy (-OCH₂C≡CH) ~177.2 g/mol Alkynyl group enables click chemistry; moderate polarity. Coordination complexes, bioorthogonal labeling.
5-Hydroxypicolinaldehyde Hydroxyl (-OH) 139.1 g/mol Polar, hydrogen-bonding capability; prone to oxidation. Precursor for alkoxy derivatives, enzyme inhibition.
5-(Trifluoromethyl)picolinaldehyde Trifluoromethyl (-CF₃) 175.1 g/mol Strong electron-withdrawing effect; increases electrophilicity of aldehyde. Fluorinated drug candidates, agrochemicals.
5-Methylpicolinaldehyde Methyl (-CH₃) 135.1 g/mol Minimal steric hindrance; hydrophobic. Ligand in catalysis, organic building block.
5-([TTF]-yl)picolinaldehyde Tetrathiafulvalene (TTF) ~450–500 g/mol Redox-active group; enables charge-transfer complexes. Molecular electronics, sensors.

*Estimated based on molecular formula.

Reactivity and Functional Behavior

  • Electronic Effects :

    • The diethoxymethyl group is electron-donating, reducing the electrophilicity of the aldehyde compared to 5-(Trifluoromethyl)picolinaldehyde, which has a highly electron-deficient aldehyde group .
    • 5-Hydroxypicolinaldehyde’s hydroxyl group increases solubility in polar solvents but requires protection (e.g., diethoxymethyl) to prevent undesired side reactions in anhydrous conditions .
  • Synthetic Utility :

    • 5-(Propargyloxy)picolinaldehyde is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature absent in diethoxymethyl derivatives .
    • TTF-substituted analogs form stable coordination complexes with transition metals (e.g., Fe, Cu), whereas diethoxymethyl derivatives may prioritize steric stabilization in ligand design .
  • Biological Activity: While 4-(dimethylamino)picolinaldehyde derivatives show SIRT2 inhibition , the diethoxymethyl group’s steric bulk might hinder binding to enzyme active sites, highlighting substituent-position dependency in bioactivity.

Case Studies from Literature

  • Coordination Chemistry :
    • 5-(Propargyloxy)picolinaldehyde forms iron(II) perchlorate complexes with distinct NMR shifts (δ 8.5–9.0 ppm for aldehyde protons) , whereas TTF-based analogs exhibit redox-responsive behavior in electrochemical studies .

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